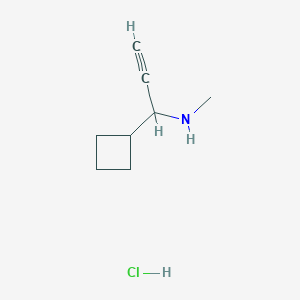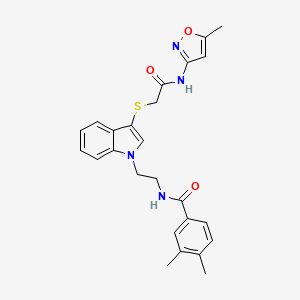![molecular formula C25H21N5O2S2 B2560562 N-(o-tolil)-2-((5-((2-oxobenzo[d]tiazol-3(2H)-il)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)acetamida CAS No. 847401-17-6](/img/structure/B2560562.png)
N-(o-tolil)-2-((5-((2-oxobenzo[d]tiazol-3(2H)-il)metil)-4-fenil-4H-1,2,4-triazol-3-il)tio)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic compound of significant interest in chemical research due to its unique molecular structure and potential applications. The compound contains a combination of benzothiazole, triazole, and acetamide groups, making it a rich subject for studying various chemical reactions and biological interactions.
Aplicaciones Científicas De Investigación
Chemistry
The unique structure of 2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide makes it a valuable compound for studying reaction mechanisms and developing new synthetic methods. It serves as a model compound for understanding the reactivity of benzothiazole and triazole systems.
Biology
In biological research, this compound can be explored for its potential interactions with enzymes and receptors. Its structural features may allow it to inhibit or activate specific biological pathways, making it a candidate for drug development studies.
Medicine
While not yet a mainstream pharmaceutical, its potential biological activity suggests it could be investigated for therapeutic applications. Research might focus on its effects in cellular models, looking at pathways like apoptosis, cell proliferation, or signal transduction.
Industry
In industrial applications, such a compound might be used as a precursor for more complex molecules in the manufacture of pharmaceuticals or agrochemicals. Its stability and reactivity can make it a valuable intermediate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. The starting materials often include a benzothiazole derivative and a triazole derivative. The key steps generally involve:
Formation of the benzothiazole core.
Introduction of the triazole ring via cyclization reactions.
Alkylation to connect the benzothiazole and triazole components.
Functionalization with the acetamide group and the o-tolyl group through nucleophilic substitution reactions.
Industrial Production Methods
Large-scale industrial production of this compound might rely on optimized synthetic pathways to maximize yield and minimize costs. Techniques such as batch processing, continuous flow reactors, and automation can be employed to enhance efficiency. Ensuring purity and consistency in the final product would be critical, often requiring extensive purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom within the benzothiazole ring.
Reduction: : Reduction of the triazole ring or the ketone group within the benzothiazole can be explored.
Substitution: : The acetamide and phenyl groups can participate in various nucleophilic substitution reactions, enabling the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products from these reactions can vary widely but may include oxidized forms with sulfoxide or sulfone groups, reduced derivatives with altered ring structures, and substituted compounds with new functional groups replacing the acetamide or phenyl components.
Mecanismo De Acción
The precise mechanism by which 2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide exerts its effects depends on the specific application. Generally, its biological activity would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. It may act by binding to active sites, altering enzyme activity, or modulating receptor interactions.
Molecular Targets and Pathways
Potential molecular targets include:
Kinases and phosphatases involved in signaling pathways.
Receptors on cell surfaces that mediate signal transduction.
DNA or RNA, where it could interfere with replication or transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-chlorophenyl)acetamide
Uniqueness
The uniqueness of 2-((5-((2-Oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may offer a different profile of interaction with biological molecules or undergo distinct chemical transformations under similar conditions.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S2/c1-17-9-5-6-12-19(17)26-23(31)16-33-24-28-27-22(30(24)18-10-3-2-4-11-18)15-29-20-13-7-8-14-21(20)34-25(29)32/h2-14H,15-16H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEXKFRDWGBOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Chloromethyl)-3-(2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2560482.png)
![(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2560487.png)
![tert-butyl 3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2560488.png)

![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B2560490.png)
![Tert-butyl N-cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2560492.png)
![N-[(E)-(dimethylamino)methylidene]-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2560493.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2560496.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2560498.png)
![2-hydroxy-4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2560499.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2560501.png)
![N-(2,6-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2560502.png)
